4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole
Description
Properties
IUPAC Name |
4-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQFKUUQZHTYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole typically follows these key steps:
- Halogenation at C-3 and C-4 positions : Introduction of iodine and fluorine atoms selectively at the 3- and 4-positions of the 7-azaindole core.
- N-sulfonylation : Protection of the nitrogen atom at position 1 with a 4-methylphenylsulfonyl group.
- Regioselective cross-coupling and functionalization : Palladium-catalyzed coupling reactions to install substituents and achieve regioselectivity.
- Deprotection and purification : Removal of protecting groups and isolation of the target compound.
Preparation of 4-Fluoro-7-azaindole Core
Two main methods are reported for the preparation of 4-fluoro-7-azaindole, which serves as a key intermediate:
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield & Notes |
|---|---|---|---|---|
| Method 1 | 7-oxo-7-azaindole | Methanesulfonyl chloride (chlorination), Pd-catalyzed C-N coupling with allylamine, tetrafluoroboric acid and sodium nitrite (diazotization/fluorination) | DMF solvent, Pd/C catalyst, diazotization under tetrafluoroboric acid | 29% yield of 4-fluoro-7-azaindole; side reaction producing 4-hydroxy-7-azaindole in 1:1.3 ratio due to hydrolysis of diazonium intermediate |
| Method 2 | 4-bromo-7-azaindole (N-protected with triisopropylsilyl) | n-Butyllithium (lithium-halogen exchange), fluorobisbenzenesulfonimide (NFSI) as fluorine source, tetrabutylammonium fluoride for deprotection | Ether and THF solvents, column chromatography purification | Higher yield but uses highly reactive and explosive tert-butyllithium, limiting scale-up |
These methods highlight challenges in regioselective fluorination and the need for careful handling of reactive intermediates.
N-Sulfonylation with 4-Methylphenylsulfonyl Group
The nitrogen at position 1 of the azaindole is protected with a sulfonyl group to improve stability and direct regioselectivity in subsequent reactions. The typical approach involves:
- Reaction of the azaindole nitrogen with 4-methylphenylsulfonyl chloride under basic conditions.
- This step is often performed after halogenation to prevent interference with electrophilic aromatic substitution.
- The sulfonyl protecting group also facilitates palladium-catalyzed cross-coupling reactions at the halogenated positions.
Palladium-Catalyzed Cross-Coupling and Functionalization
Palladium-catalyzed cross-coupling reactions are used to introduce substituents at the halogenated positions (C-3 iodine and C-4 fluorine) of the azaindole core, enabling the construction of complex derivatives:
- Suzuki cross-coupling : Used for coupling arylboronic acids with halogenated azaindoles to introduce aryl groups.
- C-N coupling : Allylamine or other amines can be coupled at halogenated positions.
- The presence of the 1-(4-methylphenyl)sulfonyl group directs regioselectivity and improves yields.
- Removal of the sulfonyl protecting group is typically performed under basic conditions but can be low yielding and requires optimization.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Outcome | Challenges |
|---|---|---|---|---|
| 1 | Chlorination of 7-oxo-7-azaindole | Methanesulfonyl chloride, DMF | 4-chloro-7-azaindole intermediate | Moderate yield, side reactions |
| 2 | Fluorination | Diazotization with tetrafluoroboric acid & NaNO2 or NFSI fluorination | 4-fluoro-7-azaindole | Hydrolysis side products, hazardous reagents |
| 3 | Iodination at C-3 | Sodium iodide, acetyl chloride in acetonitrile | 4-iodo-7-azaindole | Regioselectivity control |
| 4 | N-Sulfonylation | 4-methylphenylsulfonyl chloride, base | N-(4-methylphenyl)sulfonyl-7-azaindole | Protecting group removal challenges |
| 5 | Pd-catalyzed cross-coupling | Pd catalysts, arylboronic acids, amines | Functionalized azaindole derivatives | Low yields in deprotection |
Detailed Research Findings and Notes
The diazotization-fluorination route to 4-fluoro-7-azaindole has a significant limitation due to hydrolysis of the diazonium intermediate, resulting in only 29% yield of the desired product and formation of 4-hydroxy-7-azaindole as a major by-product.
Using NFSI as a fluorine source with lithium-halogen exchange provides a cleaner fluorination but involves handling highly reactive n-butyllithium, which is hazardous and limits industrial scalability.
Iodination reactions using sodium iodide and acetyl chloride in acetonitrile are efficient and provide good yields (~80%) of 4-iodo-7-azaindole intermediates, which are essential for further functionalization.
Palladium-catalyzed cross-coupling reactions on sulfonyl-protected azaindoles allow selective functionalization at C-3 and C-4 positions, but removal of the sulfonyl protecting group is often low yielding and requires optimization.
Recent advances in iodine-catalyzed regioselective C-3 chalcogenation offer new pathways for functionalization that could be adapted for this compound's synthesis, potentially improving efficiency and selectivity.
Chemical Reactions Analysis
4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Tos Group Ubiquity : The Tos group is recurrent in sulfonamide derivatives (e.g., compounds 5a, 5b, and the benzodiazacyclopentadecine), where it stabilizes molecular conformations and enhances solubility via sulfonyl-oxygen interactions .
- Core Heterocycle Differences : The 7-azaindole core distinguishes the target compound from benzodiazacyclopentadecines (macrocyclic) and pyridine-based disulfonamides, impacting π-π stacking and hydrogen-bonding capabilities .
Spectral Data
Biological Activity
4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole (CAS: 1427504-91-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profile.
The compound's molecular formula is , featuring a complex structure that contributes to its biological properties. The presence of fluorine and iodine atoms, along with a sulfonyl group, suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole indicates several promising pharmacological effects, primarily in the fields of oncology and anti-inflammatory therapies.
1. Anticancer Activity
Several studies have indicated that compounds similar to 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Study : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in glioma cells, suggesting a pathway for therapeutic development against brain tumors .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity:
- Research Findings : Similar compounds have shown efficacy in reducing inflammation markers in animal models. For instance, the inhibition of cyclooxygenase (COX) enzymes has been noted, which is critical in the inflammatory response .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in glioma cells | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Low cytotoxicity in normal cells |
Case Study 1: Glioma Cell Lines
A study assessed the effects of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole on various glioma cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity against tumor cells while sparing normal astrocytes .
Case Study 2: Inflammatory Models
In an animal model for arthritis, compounds structurally related to 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole showed:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
